Cas no 107724-20-9 (Eplerenone)

Eplerenone is a selective mineralocorticoid receptor antagonist used in the treatment of hypertension and heart failure. Its key advantages include increased diuresis, reduced potassium loss, and comparable efficacy to spironolactone with fewer side effects. Eplerenone's pharmacokinetic profile allows for once-daily dosing, improving patient compliance.
Eplerenone structure
Eplerenone structure
Product Name:Eplerenone
CAS No:107724-20-9
MF:C24H30O6
MW:414.491407871246
MDL:MFCD05662207
CID:62695
PubChem ID:160870987
Update Time:2026-01-15

Eplerenone Chemical and Physical Properties

Names and Identifiers

    • eplerenone
    • (7A,11A,17A)-9,11-EPOXY-17-HYDROXY-3-OXO-PREGN-4-ENE-7,21-DICARBOXYLIC ACID G-LACTONE METHYL ESTER
    • pregn-4-ene-7,21-dicarboxylic acid 9,11-epoxy-17-hydroxy-3-oxo gamma-lactone methyl ester
    • EPLERENONE USP STANDARD
    • EplerenoneC24H3006
    • (2'R,4aS,4bR,5aR,6aS,9aS,9bR,10R)-methyl 4a,6a-dimethyl-2,4'-dioxo-3,4,4a,4',5a,5',6,6a,8,9,9a,9b,10,11-tetradecahydro-2H,3'H-spiro[cyclopenta[1,2]phenanthro[4,4a-b]oxirene-7,2'-furan]-10-carboxylate
    • ALTINICLINE
    • Eplerenone (SC-66110, ,CGP30083, Epoxymexrenone,Inspra®, )
    • Epoxymexrenone
    • 9,11α-Epoxy-17-hydroxy-3-oxo-17α-pregn-4-ene-7α,21-dicarboxylic Acid γ-Lactone Methyl Ester
    • Elperenone
    • Epleremone
    • EPLERINONE
    • Inspra
    • 9,11alpha-Epoxy-17-hydroxy-3-oxo-17alpha-pregn-4-ene-7alpha,21-dicarboxylic acid, gamma-lactone, methyl ester
    • Cgp 30083
    • Eplerenone [USAN]
    • HSDB 7522
    • Pregn-4-ene-7,21-dicarboxylic acid, 9,11-epoxy-17-hydroxy-3-oxo-, gamma-lactone, methyl ester, (7alpha,11alpha,17alpha)-
    • SC-66110
    • Eplerenone-13C-d3
    • EPLERENONE 98%
    • Selara
    • 6995V82D0B
    • DSSTox_RID_81333
    • DSSTox_CID_26094
    • DSSTox_GSID_46094
    • (+)-Eplerenone
    • Inspra (TN)
    • Eplerenone (JP17/USAN/INN)
    • HMS3677K08
    • DB00700
    • HY-B0251
    • EPLERENONE [MART.]
    • EPLERENONE [VANDF]
    • 107724-20-9
    • D01115
    • eplerenon
    • <p>C24H30O6</p>
    • Tox21_111746
    • SC-6611O
    • EPLERENONE [HSDB]
    • EPLERENONE [MI]
    • EPLERENONE [JAN]
    • BDBM50318300
    • s1707
    • YNU
    • 9,11alpha-Epoxy-7alpha-(methoxycarbonyl)-3-oxo-17alpha-pregn-4-ene-21,17-carbolactone
    • CHEBI:31547
    • DTXCID0026094
    • AKOS015962307
    • HB2527
    • NCGC00159559-02
    • SR-01000942233-1
    • EN300-6492952
    • DTXSID2046094
    • EPLERENONE [USP-RS]
    • AB01274707_02
    • Eplerenona
    • <p>(7?,11?,17?)-9,11-Epoxy-17-hydroxy-3-o xo-pregn-4-ene-7,21-dicarboxylic acid ?-lactone methyl ester</p>
    • methyl (1'R,2S,2'S,9'R,10'R,11'S,15'S,17'R)-2',15'-dimethyl-5,5'-dioxo-18'-oxaspiro[oxolane-2,14'-pentacyclo[8.8.0.0^{1,17}.0^{2,7}.0^{11,15}]octadecan]-6'-ene-9'-carboxylate
    • AC-4213
    • SCHEMBL21515
    • A895400
    • E0905
    • EPLERENONE (MART.)
    • UNII-6995V82D0B
    • CCG-268820
    • Spiro(cyclopenta(7,8)phenanthro(4b,5-b)oxirene-7(3H),2'(3'H)-furan)-10-carboxylic acid, 2,4,4',4a,5',5a,6,6a,8,9,9a,9b,10,11-tetradecahydro-4a,6a-dimethyl-2,5'-dioxo-, methyl ester, (4aS,4bR,5aR,6aS,7 R,9aS,9bR,10R)-
    • GTPL2876
    • CHEMBL1095097
    • SC 6110
    • Eplerenone, >=98% (HPLC)
    • (7?,11?,17?)-9,11-Epoxy-17-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic acid ?-lactone methyl ester
    • eplerenonum
    • EPLERENONE (USP-RS)
    • Eplerenone [USAN:INN:BAN]
    • PREGN-4-ENE-7,21-DICARBOXYLIC ACID, 9,11-EPOXY-17-HYDROXY-3-OXO-, G-LACTONE, METHYL ESTER, (7.ALPHA.,11.ALPHA.,17.ALPHA)-
    • KS-1406
    • HMS3413K08
    • 7alpha-methoxycarbonyl-3-oxo-9,11alpha-epoxy-17alpha-pregn-4-ene-21,17-carbolactone
    • EPLERENONE (EP MONOGRAPH)
    • NCGC00159559-03
    • EPLERENONE [WHO-DD]
    • JUKPWJGBANNWMW-VWBFHTRKSA-N
    • methyl (1'R,2R,2'S,9'R,10'R,11'S,15'S,17'R)-2',15'-dimethyl-5,5'-dioxo-18'-oxaspiro[oxolane-2,14'-pentacyclo[8.8.0.0^{1,17}.0^{2,7}.0^{11,15}]octadecan]-6'-ene-9'-carboxylate
    • 9,11alpha-Epoxy-17-hydroxy-3-oxo-17alpha-pregn-4-ene-7alpha,21-dicarboxylic Acid gamma-Lactone Methyl Ester
    • BE164415
    • SR-01000942233
    • CGP-30083
    • EPLERENONE [EP MONOGRAPH]
    • NS00005985
    • CAS-107724-20-9
    • C03DA04
    • Q423804
    • Eplerenone- Bio-X
    • methyl dimethyl-5'-dioxo-spiro[[?]-[?],2'-tetrahydrofuran]carboxylate
    • EPLERENONE [ORANGE BOOK]
    • EPLERENONE [INN]
    • Tox21_111746_1
    • AB01274707-01
    • C24H30O6
    • Eplerenone?
    • methyl (1R,2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate
    • BRD-K19761926-001-03-6
    • BRD-K19761926-001-02-8
    • (7?,11?,17?)-9,11-Epoxy-17-hydroxy-3-o xo-pregn-4-ene-7,21-dicarboxylic acid ?-lactone methyl ester
    • GLXC-02507
    • Eplerenone
    • MDL: MFCD05662207
    • Inchi: 1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15-,16+,17-,19+,21+,22+,23-,24-/m1/s1
    • InChI Key: JUKPWJGBANNWMW-VWBFHTRKSA-N
    • SMILES: O1[C@@H]2C[C@]3(C)[C@]4(CCC(=O)O4)CC[C@H]3[C@@H]3[C@H](C(=O)OC)CC4=CC(CC[C@]4(C)[C@]132)=O

Computed Properties

  • Exact Mass: 414.20400
  • Monoisotopic Mass: 414.204
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 2
  • Complexity: 907
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 82.2

Experimental Properties

  • Color/Form: Powder
  • Density: 1.31
  • Melting Point: 234-243°C
  • Boiling Point: 597.9°C at 760 mmHg
  • Flash Point: 259.5±30.2 °C
  • Refractive Index: 1.587
  • Solubility: DMSO: soluble2mg/mL, clear (warmed)
  • PSA: 82.20000
  • LogP: 3.12450
  • λmax: 240(lit.)
  • Merck: 3625
  • Specific Rotation: +5° (c=1, CHCl3)
  • Solubility: Very slightly soluble in water.

Eplerenone Security Information

Eplerenone Customs Data

  • HS CODE:29322090

Eplerenone Pricemore >>

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Eplerenone Suppliers

Amadis Chemical Company Limited
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(CAS:107724-20-9)Eplerenone
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:107724-20-9)Eplerenone
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Eplerenone Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on Eplerenone

Eplerenone (CAS No. 107724-20-9): A Comprehensive Overview in Modern Medicinal Chemistry

Eplerenone, chemically designated as its active pharmaceutical ingredient, is a compound of significant interest in the field of pharmaceutical chemistry and medicine. With the CAS number 107724-20-9, this compound has garnered attention for its therapeutic applications, particularly in the management of cardiovascular diseases. Eplerenone belongs to the class of aldosterone antagonists, which play a crucial role in regulating blood pressure and fluid balance in the body. This introduction aims to provide a detailed exploration of Eplerenone, its chemical properties, pharmacological effects, and the latest research findings that underscore its importance in contemporary medicinal chemistry.

The molecular structure of Eplerenone is characterized by a specific arrangement of atoms that contributes to its unique pharmacological profile. As an aldosterone antagonist, it works by blocking the action of aldosterone, a hormone that regulates sodium and potassium balance in the kidneys. This mechanism is pivotal in conditions such as hypertension and heart failure, where excessive aldosterone activity can exacerbate symptoms. The chemical formula and structural elucidation of Eplerenone have been extensively studied, providing insights into how it interacts with its biological target. This knowledge has been instrumental in optimizing its pharmacokinetic properties and enhancing its therapeutic efficacy.

Recent advancements in medicinal chemistry have highlighted the significance of Eplerenone in treating various cardiovascular conditions. Studies have demonstrated that Eplerenone not only effectively reduces blood pressure but also offers cardioprotective benefits. For instance, research has shown that it can attenuate myocardial remodeling and improve left ventricular function in patients with heart failure. The compound's ability to selectively block aldosterone receptors without affecting mineralocorticoid receptors has made it a preferred choice for clinicians managing these conditions. Moreover, the development of novel formulations and delivery systems for Eplerenone has further expanded its therapeutic potential.

The pharmacological effects of Eplerenone are supported by a robust body of clinical evidence. Large-scale randomized controlled trials have consistently shown that Eplerenone reduces mortality and hospitalization rates in patients with heart failure. Its efficacy has been particularly notable in post-myocardial infarction patients, where it helps prevent further cardiovascular complications. The compound's safety profile is also well-documented, with studies indicating that it can be used alongside other medications without significant adverse interactions. This makes Eplerenone a versatile therapeutic option for a wide range of cardiovascular disorders.

In the realm of drug development, Eplerenone serves as a model compound for understanding the role of aldosterone antagonists in medicine. Researchers are exploring ways to enhance its bioavailability and target specificity through structural modifications. Computational modeling and high-throughput screening techniques have been employed to identify derivatives with improved pharmacological properties. These efforts are part of a broader trend in medicinal chemistry aimed at developing more effective and safer treatments for chronic diseases.

The impact of Eplerenone extends beyond its direct therapeutic applications. It has also sparked interest in related compounds that target similar biological pathways. For example, researchers are investigating synthetic analogs that may offer additional benefits such as anti-inflammatory or antioxidant effects. Such studies not only contribute to our understanding of aldosterone physiology but also open new avenues for drug discovery. The interdisciplinary nature of this research underscores the importance of collaboration between chemists, biologists, and clinicians.

As our understanding of cardiovascular diseases evolves, so does the role of compounds like Eplerenone. Emerging evidence suggests that aldosterone antagonists may have broader applications beyond hypertension and heart failure management. For instance, preliminary studies have explored their potential in neuroprotection and metabolic disorders. While these areas require further investigation, they highlight the versatility of Eplerenone and its derivatives as pharmacological tools.

The future directions for Eplerenone research are promising and multifaceted. Innovations in drug delivery systems, such as nanoparticles and targeted release formulations, are expected to enhance its therapeutic index. Additionally, personalized medicine approaches may allow for more tailored dosing regimens based on individual patient responses. These advancements align with global trends in pharmaceutical innovation aimed at improving patient outcomes through precision medicine.

In conclusion, Eplerenone (CAS No.107724-20-9) stands as a cornerstone compound in modern medicinal chemistry due to its significant therapeutic applications and mechanistic insights into aldosterone regulation. Its role in managing cardiovascular diseases has been well-established through extensive clinical research, while ongoing studies continue to uncover new possibilities for its use. As science progresses, compounds like Eplerenone will remain integral to addressing complex medical challenges and improving patient care worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:107724-20-9)Eplerenone
A895400
Purity:99%
Quantity:200mg
Price ($):336.0
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Suzhou Senfeida Chemical Co., Ltd
(CAS:107724-20-9)Eplerenone
sfd8183
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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